Ensitrelvir

概要

説明

エンシトレルビルは、商品名「Xocova」としても知られており、COVID-19の治療のために開発された抗ウイルス薬です。 塩野義製薬株式会社と北海道大学の共同研究によって開発されました。 エンシトレルビルは、SARS-CoV-2ウイルスの複製に不可欠な酵素である3C様プロテアーゼの経口活性阻害剤です .

2. 製法

合成経路と反応条件: エンシトレルビルの合成には、インダゾール、1,2,4-トリアゾール、および1,3,5-トリアジノン構造の形成など、いくつかの重要なステップが含まれます。 これらのフラグメントは、収束的に結合されます。 このプロセスには、中間体の安定性を高めるためにメタクレゾリル部分の導入が含まれます。 この方法により、最長の線形シーケンス(6ステップ)の全体的な収率が大幅に向上しました .

工業生産方法: エンシトレルビルの工業生産では、廃棄物を最小限に抑え、効率を高めるスケーラブルな合成方法が採用されています。 このプロセスでは、反応混合物からの中間体の直接結晶化が行われ、抽出による後処理が不要になり、より環境に優しいプロセスとなっています .

作用機序

エンシトレルビルは、SARS-CoV-2の3C様プロテアーゼ(Mpro)を標的にすることで効果を発揮します。 この酵素は、ウイルスの複製プロセスに不可欠です。 エンシトレルビルは、プロテアーゼの基質結合ポケットに結合し、特にS1、S2、およびS1’サブサイトを認識します。 この結合は、プロテアーゼの活性を阻害し、それによりウイルスが複製するのを防ぎます .

類似の化合物:

ニルマトレルビル: ファイザーによって開発されたもう1つの3C様プロテアーゼ阻害剤です。

モルヌピラビル: メルクによって開発された抗ウイルス薬です。

比較:

ニルマトレルビル: エンシトレルビルとニルマトレルビルはどちらも、SARS-CoV-2の3C様プロテアーゼを標的にしています。 エンシトレルビルは非ペプチド系非共有結合阻害剤である一方、ニルマトレルビルはペプチド系共有結合阻害剤です。

モルヌピラビル: エンシトレルビルとは異なり、モルヌピラビルは、ウイルスのRNAにエラーを導入することで作用し、ウイルスが複製できなくなります。

エンシトレルビルは、非ペプチド系非共有結合性であるため、安定性とバイオアベイラビリティの面で利点があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ensitrelvir involves several key steps, including the formation of indazole, 1,2,4-triazole, and 1,3,5-triazinone structures. These fragments are then coupled together in a convergent manner. The process includes introducing a meta-cresolyl moiety to enhance the stability of intermediates. The overall yield of the longest linear sequence (6 steps) was improved significantly through this method .

Industrial Production Methods: The industrial production of this compound employs scalable synthetic methods that minimize waste and enhance efficiency. The process involves direct crystallization of intermediates from reaction mixtures, reducing the need for extractive workup and making the process more environmentally friendly .

化学反応の分析

反応の種類: エンシトレルビルは、次のようなさまざまな化学反応を受けます。

酸化: この反応には、酸素の付加または水素の除去が含まれます。

還元: この反応には、水素の付加または酸素の除去が含まれます。

置換: この反応には、ある原子または原子団を別の原子または原子団で置き換えることが含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: 一般的な試薬には、ハロゲンや求核剤などがあります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

エンシトレルビルは、次のような幅広い科学研究への応用があります。

化学: プロテアーゼ阻害剤の研究のためのモデル化合物として使用されます。

生物学: SARS-CoV-2の複製メカニズムの理解に役立ちます。

医学: 特にウイルス量を減らし、臨床症状を改善するために、COVID-19の治療に使用されます。

科学的研究の応用

Ensitrelvir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying protease inhibitors.

Biology: Helps in understanding the replication mechanisms of SARS-CoV-2.

Medicine: Used in the treatment of COVID-19, particularly in reducing viral load and improving clinical symptoms.

Industry: Employed in the development of antiviral drugs and therapies.

類似化合物との比較

Nirmatrelvir: Another 3C-like protease inhibitor developed by Pfizer.

Molnupiravir: An antiviral medication developed by Merck.

Comparison:

Nirmatrelvir: Both ensitrelvir and nirmatrelvir target the 3C-like protease of SARS-CoV-2. this compound is a nonpeptidic, noncovalent inhibitor, while nirmatrelvir is a peptidic, covalent inhibitor.

Molnupiravir: Unlike this compound, molnupiravir works by introducing errors into the viral RNA, leading to the virus’s inability to replicate.

This compound stands out due to its nonpeptidic, noncovalent nature, which offers advantages in terms of stability and bioavailability.

生物活性

Ensitrelvir (S-217622) is a novel oral antiviral agent developed for the treatment of COVID-19. It functions primarily as a non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. This article explores the biological activity of this compound, highlighting its efficacy, safety profile, and mechanisms of action based on diverse clinical studies and research findings.

This compound targets the main protease (Mpro) of SARS-CoV-2, inhibiting its activity and thereby disrupting the viral life cycle. The half-maximal inhibitory concentration (IC50) for this compound against Mpro is approximately 0.049 μM, indicating potent antiviral activity comparable to other protease inhibitors like nirmatrelvir . The molecular interactions involve hydrogen bonding within the substrate-binding pocket of Mpro, which stabilizes the drug-protein complex and prevents viral replication .

Phase 2/3 Studies

A series of randomized clinical trials have assessed the efficacy of this compound in patients with mild to moderate COVID-19:

- Study Design : Patients were administered either 125 mg or 250 mg of this compound daily for five days or a placebo. The primary endpoints included changes in SARS-CoV-2 viral titers and symptom resolution times.

-

Results :

- In a Phase 2b trial, this compound significantly reduced viral RNA levels compared to placebo on day 4 (mean change from baseline: -2.677 log10 copies/mL for 125 mg and -2.761 log10 copies/mL for 250 mg) .

- The time to resolution of COVID-19 symptoms was also shorter in those treated with this compound compared to placebo, particularly when treatment was initiated within 72 hours of symptom onset .

| Dosage | Mean Change in Viral RNA (log10 copies/mL) | P-value | Time to Symptom Resolution (days) |

|---|---|---|---|

| Placebo | -1.269 | N/A | N/A |

| 125 mg | -2.677 | 0.0029 | ~1 day less than placebo |

| 250 mg | -2.761 | 0.0039 | Not significantly different |

Real-World Evidence

A real-world study involving hospitalized patients indicated that this compound led to a higher antigen-negative conversion rate (40%) compared to remdesivir (20%) and molnupiravir (4.54%), suggesting enhanced effectiveness in reducing viral load . Although not statistically significant, lower antigen levels were observed in the this compound group by day 10 of treatment.

Safety Profile

This compound has demonstrated an acceptable safety profile across various studies:

- Most adverse events reported were mild to moderate, including transient increases in body temperature in some patients .

- In a large Phase 3 trial, adverse events occurred in approximately 44% of patients receiving this compound compared to 25% in the placebo group, but no serious adverse events were attributed directly to the treatment .

Comparative Efficacy

When compared with other protease inhibitors like nirmatrelvir:

特性

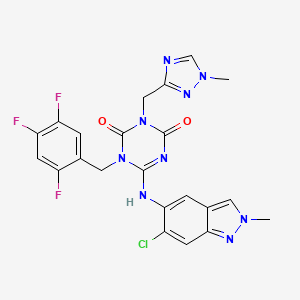

IUPAC Name |

6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPBBNUOBOFBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N9O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2647530-73-0 | |

| Record name | Ensitrelvir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensitrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。